2-[(2-Fluorophenyl)methyl]propanedinitrile
Overview
Description
“2-[(2-Fluorophenyl)methyl]propanedinitrile” is an organic compound . It is also known as FDP or Fluoropropiophenone Dicarbonitrile.
Molecular Structure Analysis
The molecular formula of “this compound” is C10H7FN2 . The molecular weight is 174.18 g/mol .Physical and Chemical Properties Analysis
The physical form of “this compound” is not specified in the available resources .Scientific Research Applications
Organic Synthesis and Fluorinated Compounds
A practical synthesis method for producing 2-fluoro-4-bromobiphenyl, a key intermediate in manufacturing certain pharmaceuticals, showcases the significance of fluorinated intermediates in drug synthesis. This method offers a more accessible approach to producing fluorinated biphenyl compounds, which are crucial in the pharmaceutical industry for their potent biological activities (Qiu et al., 2009).
Fluorescence Imaging
In fluorescence imaging, fluorophores, including those based on fluorinated compounds, play a critical role. For example, methylene blue, a fluorescent dye, has seen novel applications in intraoperative fluorescent imaging, highlighting the potential of fluorinated molecules in enhancing imaging techniques for surgical and diagnostic purposes (Cwalinski et al., 2020).
Environmental Science
The environmental impact and degradation pathways of fluorinated chemicals, such as polyfluoroalkyl substances (PFAS), have been a concern. Research into the microbial degradation of PFAS indicates their persistence and transformation in the environment, shedding light on their fate and potential risks (Liu & Mejia Avendaño, 2013). Understanding the degradation pathways is crucial for assessing environmental exposure and developing remediation strategies.
Fluoroalkylation in Aqueous Media
The development of fluoroalkylation methods in water represents a significant advancement towards environmentally benign synthesis, allowing the incorporation of fluorinated groups into target molecules more efficiently and with less environmental impact. This area of research is pivotal for the sustainable production of fluorinated pharmaceuticals and agrochemicals (Song et al., 2018).
Safety and Hazards
The safety information available indicates that exposure to “2-[(2-Fluorophenyl)methyl]propanedinitrile” should be avoided. It is advised to avoid breathing mist, gas, or vapours. Contact with skin and eyes should be avoided. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. In case of a spill or leak, personnel should be evacuated to safe areas and people should be kept away from and upwind of the spill/leak .
Properties
IUPAC Name |
2-[(2-fluorophenyl)methyl]propanedinitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN2/c11-10-4-2-1-3-9(10)5-8(6-12)7-13/h1-4,8H,5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPZXOWTXLOQRJA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(C#N)C#N)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501268343 | |
Record name | 2-[(2-Fluorophenyl)methyl]propanedinitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501268343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
338965-16-5 | |
Record name | 2-[(2-Fluorophenyl)methyl]propanedinitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=338965-16-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[(2-Fluorophenyl)methyl]propanedinitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501268343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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